molecular formula C10H10F2O2 B6326973 2,3-Difluoro-6-isopropoxybenzaldehyde CAS No. 949026-89-5

2,3-Difluoro-6-isopropoxybenzaldehyde

Cat. No.: B6326973
CAS No.: 949026-89-5
M. Wt: 200.18 g/mol
InChI Key: UYQUIVNHTRFGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-6-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 200.06488588 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-6-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(2)14-9-4-3-8(11)10(12)7(9)5-13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQUIVNHTRFGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Ascendancy of Fluorinated Aromatic Aldehydes in Advanced Synthesis

Fluorinated aromatic aldehydes represent a critically important class of reagents in modern organic chemistry. The introduction of fluorine atoms into an aromatic ring can profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability. acs.org This makes them highly desirable starting materials and intermediates in the synthesis of agrochemicals, liquid crystals, and, most notably, pharmaceuticals. agcchem.com Approximately 20% of all pharmaceuticals and about 50% of agrochemicals on the market are fluorinated compounds.

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. When combined with the effects of fluorine substitution, these aldehydes become powerful tools for chemists. The strong electron-withdrawing nature of fluorine can activate the aromatic ring for certain reactions and influence the reactivity of the aldehyde group itself. General methods for the preparation of fluorinated benzaldehydes include the formylation of fluorinated benzenes and the halogen-exchange (HALEX) process from chlorinated analogs. google.com

A Strategic Intermediate for Complex Molecule Construction

Precursor-Based Synthetic Strategies

Approaches from Difluorinated Phenolic Precursors

A logical starting point for the synthesis of the target molecule is a difluorinated phenol (B47542), such as 2,3-difluorophenol. sigmaaldrich.com This precursor already contains the desired fluorine substitution pattern on the aromatic ring. The synthetic sequence would then involve the introduction of the isopropoxy group and the aldehyde functionality.

The isopropoxy group can be introduced via a Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Following the etherification, the aldehyde group can be introduced at the C6 position. This can be achieved through various formylation methods. One common approach is ortho-lithiation, where the isopropoxy group directs the deprotonation to the adjacent ortho position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Alternatively, a precursor such as 2,3-difluoro-6-nitrophenol (B104600) could be utilized. prepchem.comsigmaaldrich.com In this strategy, the phenol would first be converted to the isopropoxy ether. The nitro group could then be reduced to an amine, which can be subsequently transformed into the aldehyde via methods like the Sandmeyer or Gattermann reaction.

PrecursorKey TransformationsReagents (Examples)
2,3-DifluorophenolIsopropoxylation, Formylation1. Base (e.g., K2CO3, NaH), Isopropyl halide 2. Organolithium reagent (e.g., n-BuLi), DMF
2,3-Difluoro-6-nitrophenolIsopropoxylation, Nitro group reduction, Diazotization, Formylation1. Base, Isopropyl halide 2. Reducing agent (e.g., SnCl2, H2/Pd) 3. NaNO2, H+ 4. Formylation reagent

Functionalization of Substituted Benzene (B151609) Derivatives

An alternative and widely employed strategy involves the functionalization of a substituted benzene derivative that already contains some of the required functionalities. A key precursor in this approach is 1,2-difluoro-3-isopropoxybenzene (B1424149). nih.gov The synthesis of this intermediate would typically start from a difluorobenzene or an isopropoxybenzene (B1215980) derivative.

A highly analogous and well-documented synthesis is that of 2,3-difluoro-6-methoxybenzaldehyde (B67421), which starts from 3,4-difluoroanisole (B48514). chemicalbook.com This method can be directly adapted by using the corresponding isopropoxy analog. The core of this strategy is the directed ortho-metalation (DoM) of the alkoxy-substituted difluorobenzene. The isopropoxy group directs the deprotonation to the C6 position, which is activated by the adjacent fluorine atom. The resulting aryllithium species is then reacted with a formylating agent to introduce the aldehyde group.

This approach offers the advantage of high regioselectivity in the formylation step due to the directing effect of the alkoxy group.

PrecursorKey TransformationReagents (Examples)
1,2-Difluoro-3-isopropoxybenzeneDirected ortho-FormylationLithium diisopropylamide (LDA), N,N-dimethylformamide (DMF)
3,4-Difluoroanisole (analogous)Directed ortho-FormylationLithium diisopropylamide (LDA), N,N-dimethylformamide (DMF)

Key Synthetic Transformations

The successful synthesis of this compound relies on the efficient and selective execution of several key chemical transformations. These include the introduction of the aldehyde group, regioselective fluorination, and the incorporation of the isopropoxy moiety.

Aldehyde Group Introduction Methodologies

The introduction of the aldehyde group (formylation) onto the benzene ring is a critical step. As highlighted in the precursor-based strategies, directed ortho-metalation followed by quenching with an electrophile is a powerful method.

In the synthesis of the analogous 2,3-difluoro-6-methoxybenzaldehyde, a solution of lithium diisopropylamide (LDA) is used to deprotonate 3,4-difluoroanisole at a low temperature (-75 °C). chemicalbook.com The resulting lithiated species is then treated with dry N,N-dimethylformamide (DMF) to yield the aldehyde after an acidic workup. chemicalbook.com This method is highly efficient, with reported yields of up to 95%. chemicalbook.com This same methodology can be applied to 1,2-difluoro-3-isopropoxybenzene to achieve the target molecule.

Other formylation methods, such as the Vilsmeier-Haack reaction (using POCl3 and DMF) or the Duff reaction (using hexamethylenetetramine), could also be considered, although the regioselectivity might be lower compared to the directed ortho-metalation approach. A patent for the synthesis of alkoxy-substituted benzaldehydes also describes the use of paraformaldehyde and hydrogen chloride gas. google.com

Regioselective Fluorination Strategies

While the primary strategies discussed start with already fluorinated precursors, it is synthetically conceivable to introduce the fluorine atoms at a later stage. Regioselective fluorination of an aromatic ring is a challenging but evolving field of organic synthesis. nih.gov

For instance, one could envision starting with an isopropoxybenzaldehyde derivative and introducing the two fluorine atoms. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for this purpose. However, achieving the desired 2,3-difluoro substitution pattern with high regioselectivity on a pre-functionalized ring can be difficult due to the complex interplay of directing effects of the existing substituents. The introduction of fluorine can significantly alter the electronic properties and reactivity of the molecule. mdpi.com

More advanced methods, such as palladium-catalyzed C-H functionalization followed by a β-fluoride elimination, are being developed for the synthesis of gem-difluoro olefins and could potentially be adapted for the synthesis of difluorinated aromatic compounds. d-nb.infonih.gov

Isopropoxy Group Incorporation and Manipulation

The isopropoxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a phenoxide with an isopropyl electrophile. For example, starting from 2,3-difluorophenol, the phenolic proton can be removed by a base like potassium carbonate or sodium hydride to form the corresponding phenoxide. sigmaaldrich.com This nucleophile can then attack 2-bromopropane or 2-iodopropane (B156323) to form the desired 1,2-difluoro-3-isopropoxybenzene.

The choice of base and solvent is crucial to optimize the yield and minimize side reactions. In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic isopropyl halide.

An alternative approach could involve the O-alkylation of a pre-existing aldehyde, such as 2,3-difluoro-6-hydroxybenzaldehyde. This would again involve a Williamson ether synthesis, where the phenolic hydroxyl group is selectively alkylated in the presence of the aldehyde functionality.

TransformationReagents and Conditions (Examples)Starting Material (Example)Product (Example)
Aldehyde IntroductionLDA, THF, -75 °C, then DMF1,2-Difluoro-3-isopropoxybenzeneThis compound
Isopropoxy Group IncorporationK2CO3, 2-bromopropane, Acetone2,3-Difluorophenol1,2-Difluoro-3-isopropoxybenzene

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of polysubstituted benzene rings like this compound requires precise control over the introduction and positioning of functional groups. The interplay of electronic and steric effects of the substituents dictates the feasibility and outcome of synthetic transformations.

The regioselectivity of this reaction is governed by the ability of the oxygen of the alkoxy group (methoxy or isopropoxy) to coordinate with the lithium cation of the organolithium reagent, thereby directing the deprotonation to the sterically accessible ortho position. The two fluorine atoms at C-2 and C-3 also influence the acidity of the ring protons, further favoring lithiation at the C-6 position.

From a chemoselectivity perspective, the reaction conditions must be carefully controlled to prevent side reactions. For instance, the strong base could potentially react with the formylating agent or other functional groups if present. The use of very low temperatures (-75 °C) is crucial to maintain the stability of the lithiated intermediate and ensure that the reaction proceeds selectively with the formylating agent. chemicalbook.com

Stereoselectivity is not a primary concern in the synthesis of the aromatic aldehyde itself, as the final product is achiral. However, if the aldehyde were to be used in subsequent reactions to generate a chiral center, the stereochemical outcome of those reactions would be of paramount importance.

Parameter Consideration Typical Reagents & Conditions Outcome
Regioselectivity Directed ortho-metalation3,4-Difluoroanisole, Lithium diisopropylamide (LDA), -75 °CSelective formylation at the C-6 position
Chemoselectivity Prevention of side reactionsLow temperature (-75 °C), controlled addition of reagentsHigh yield of the desired aldehyde
Stereoselectivity Not applicable to the aldehyde synthesisNot applicableAchiral product

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound and related compounds, several green chemistry principles can be applied to enhance sustainability. While specific green synthetic routes for this exact molecule are not extensively documented, general strategies applicable to the synthesis of aromatic aldehydes can be considered.

One of the core principles of green chemistry is the use of safer solvents. Traditional syntheses, such as the one described for the methoxy (B1213986) analogue, often employ volatile and hazardous organic solvents like tetrahydrofuran (B95107) (THF). chemicalbook.com A greener approach would involve exploring the use of less hazardous solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better environmental profile. Another alternative is the use of deep eutectic solvents (DESs), which are non-volatile and can be designed to be biodegradable. rsc.org

Atom economy is another key principle. The directed ortho-metalation and formylation sequence is generally atom-economical, as most of the atoms from the reactants are incorporated into the final product. However, the use of stoichiometric amounts of a strong base like LDA generates a stoichiometric amount of diisopropylamine (B44863) as a byproduct. Catalytic approaches to C-H functionalization are a more desirable long-term goal for improving atom economy.

The choice of reagents also plays a significant role. The use of n-Butyllithium, another common reagent for lithiation, presents safety hazards due to its pyrophoric nature. google.com Exploring milder and safer alternatives for directed metalation is an active area of research.

Furthermore, process optimization to reduce energy consumption is a key aspect of green chemistry. The low temperatures required for the ortho-lithiation reaction are energy-intensive. chemicalbook.com The development of synthetic routes that can be performed at or near ambient temperature would significantly reduce the energy footprint of the process.

Finally, considering the entire lifecycle of the product, from starting materials to final disposal, is crucial for a truly sustainable process. This includes using renewable starting materials where possible and designing the product to be biodegradable or easily recyclable.

Green Chemistry Principle Application in Synthesis Potential Improvement
Safer Solvents Use of THF in ortho-metalationReplacement with 2-MeTHF or deep eutectic solvents
Atom Economy Stoichiometric use of LDADevelopment of catalytic C-H formylation methods
Safer Reagents Use of pyrophoric organolithium reagentsExploration of milder and safer activating agents
Energy Efficiency Cryogenic reaction conditionsDesign of synthetic routes operating at ambient temperature

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 6 Isopropoxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a primary site of chemical reactivity in 2,3-Difluoro-6-isopropoxybenzaldehyde, susceptible to a variety of transformations typical of aromatic aldehydes.

Nucleophilic Additions and Condensation Reactions

The carbon atom of the aldehyde group is electrophilic and is thus a target for nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes. While specific examples for this compound are not detailed, analogous reactions are well-established.

One of the most common condensation reactions involving benzaldehydes is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group. For instance, various ring-disubstituted benzaldehydes have been shown to react with isobutyl cyanoacetate in the presence of piperidine to form isobutyl phenylcyanoacrylates chemrxiv.org. It is anticipated that this compound would undergo a similar reaction.

Table 1: Representative Knoevenagel Condensation of a Difluorobenzaldehyde

Reactant 1Reactant 2CatalystProduct
2,3-DifluorobenzaldehydeIsobutyl cyanoacetatePiperidineIsobutyl 2-cyano-3-(2,3-difluorophenyl)acrylate chemrxiv.org

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. A method for the preparation of 2,3-difluoro-6-methoxybenzoic acid from 2,3-difluoro-6-methoxybenzaldehyde (B67421) has been documented, which serves as a direct procedural analog for the oxidation of this compound google.com. This process involves the use of an oxidizing agent in a basic medium.

In a typical procedure, the aldehyde is treated with hydrogen peroxide in the presence of potassium hydroxide. The reaction mixture is heated to facilitate the oxidation. Following the reaction, acidification of the aqueous solution precipitates the carboxylic acid product google.com.

Table 2: Oxidation of 2,3-Difluoro-6-methoxybenzaldehyde

Starting MaterialReagentsProduct
2,3-Difluoro-6-methoxybenzaldehyde1. Hydrogen peroxide, Potassium hydroxide 2. Concentrated hydrochloric acid2,3-Difluoro-6-methoxybenzoic acid google.com

Reduction Pathways to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride. While a specific reduction of this compound to the corresponding alcohol is not explicitly described in the available literature, this is a standard and predictable reaction.

A related transformation is reductive amination, where the aldehyde first reacts with an amine to form an imine, which is then reduced in situ to an amine. This reaction demonstrates the susceptibility of the aldehyde group to nucleophilic attack by an amine and subsequent reduction.

Aromatic Ring Functionalization and Substitution Chemistry

The reactivity of the aromatic ring towards electrophilic substitution is governed by the electronic properties of the attached substituents: the two fluorine atoms, the isopropoxy group, and the aldehyde group.

Directing Effects of the Isopropoxy Group

The isopropoxy group, being an alkoxy group, is an activating group. The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack at these positions. Therefore, the isopropoxy group is an ortho, para-director.

The aldehyde group is a deactivating group due to its electron-withdrawing inductive and resonance effects (-I and -R effects). It directs incoming electrophiles to the meta position.

Cross-Coupling Reactions for Advanced Architecture Construction

The presence of fluorine atoms and an aldehyde group on the aromatic ring of this compound makes it a valuable substrate for various cross-coupling reactions. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine atoms and the aldehyde can influence the reactivity of the aryl halide (assuming the presence of a halogen for coupling) or a triflate derivative, making it a suitable candidate for transition metal-catalyzed transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C bonds. The Suzuki-Miyaura coupling, in particular, is widely used due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar compounds, such as fluorinated and ortho-alkoxy substituted aryl halides. The presence of two electron-withdrawing fluorine atoms is expected to facilitate the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond of a corresponding halide derivative of this compound, which is a key step in the catalytic cycle.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboron reagent (R-B(OR')2) reacts with the palladium(II) intermediate in the presence of a base, transferring the organic group (R) to the palladium to form a new complex (Ar-Pd-R).

Reductive Elimination: The newly formed palladium complex eliminates the final product (Ar-R) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For a hypothetical Suzuki-Miyaura coupling of a halide derivative of this compound with an arylboronic acid, the reaction would proceed as follows:

Reactant A Reactant B Catalyst System Product
2,3-Difluoro-6-isopropoxy-1-halobenzaldehyde Arylboronic Acid Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 2,3-Difluoro-6-isopropoxy-[1,1'-biphenyl]-x-carbaldehyde

The steric hindrance from the ortho-isopropoxy group and the adjacent fluorine atom might influence the rate of the reaction and the efficiency of the coupling. The choice of ligand on the palladium catalyst can be crucial in overcoming such steric challenges. Bulky and electron-rich phosphine ligands have been shown to be effective in promoting cross-coupling reactions with sterically hindered and electron-deficient aryl halides.

Other Transition Metal-Mediated Processes

Beyond palladium, other transition metals such as copper, nickel, and rhodium are also employed in cross-coupling and other C-C bond-forming reactions. These metals can offer different reactivity profiles and may be advantageous for specific transformations involving substrates like this compound.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for forming C-O, C-N, and C-S bonds. More recently, copper catalysis has been utilized for C-C bond formation. For a substrate like this compound, copper catalysis could potentially be used to introduce various functionalities. For example, a copper-catalyzed coupling with terminal alkynes (a Sonogashira-type reaction can also be palladium-catalyzed) could lead to the formation of an alkynylbenzaldehyde derivative.

Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly in the activation of less reactive C-Cl bonds. Nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, have been developed for a wide range of substrates. Given the electron-deficient nature of the aromatic ring in this compound, nickel catalysis could be a viable option for C-C bond formation.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate a variety of organic transformations, including C-H activation and addition reactions. For benzaldehyde (B42025) derivatives, rhodium catalysts have been employed in chelation-assisted C-H functionalization of the formyl group. snnu.edu.cn This approach allows for the direct introduction of functional groups at the aldehyde carbon, representing a complementary strategy to traditional cross-coupling reactions that typically occur at a carbon-halogen bond. snnu.edu.cn

Catalyst System Reaction Type Potential Transformation of this compound
Copper/Ligand Ullmann-type Coupling Formation of C-O, C-N, or C-S bonds
Nickel/Ligand Suzuki-Miyaura or Negishi Coupling C-C bond formation with organoboron or organozinc reagents
Rhodium/Ligand C-H Activation/Functionalization Direct functionalization at the formyl C-H bond

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of transition metal-catalyzed reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. The electronic and steric properties of this molecule, namely the two electron-withdrawing fluorine atoms and the bulky ortho-isopropoxy group, are expected to significantly influence the kinetics and thermodynamics of the catalytic cycle.

Mechanistic Considerations for Palladium-Catalyzed Cross-Coupling:

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. The electron-withdrawing fluorine atoms on the aromatic ring of a halide derivative of this compound would make the carbon atom attached to the halogen more electrophilic, thereby facilitating oxidative addition of the palladium(0) catalyst. However, the ortho-isopropoxy group and the adjacent fluorine atom can sterically hinder the approach of the bulky palladium catalyst. Theoretical studies on the oxidative addition of palladium to ortho-substituted aryl halides have shown that steric hindrance can decelerate this step. researchgate.net The choice of a less sterically demanding yet electron-rich ligand on the palladium center can be critical to overcome this steric impediment.

Transmetalation: The rate of transmetalation can be influenced by the nature of the base and the organoboron reagent. For sterically hindered substrates, the choice of a suitable base is important to facilitate the formation of the active boronate species.

Reductive Elimination: This final step, which forms the C-C bond and regenerates the catalyst, is generally fast. However, the steric crowding around the palladium center in the diarylpalladium(II) intermediate, which would be significant for a substrate with an ortho-isopropoxy group, could potentially slow down this step.

Insights from Mechanistic Studies on Analogous Systems:

Mechanistic investigations of Suzuki-Miyaura reactions on polyhalogenated arenes have shown that the site of oxidative addition can often be predicted based on the electronic properties of the ring. nih.gov In the case of a dihalo-derivative of this compound, the relative position of the halogens and the electronic influence of the fluorine and isopropoxy groups would dictate the regioselectivity of the coupling.

Furthermore, theoretical studies have delved into the intricacies of the oxidative addition step, highlighting the importance of the ligand and the nature of the halide. uvic.ca For electron-deficient systems, the transition state for oxidative addition is often stabilized, leading to faster reaction rates.

Applications As a Synthetic Building Block and Precursor to Advanced Organic Structures

Utility in the Construction of Complex Fluorinated Aromatic Systems

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. cymitquimica.com 2,3-Difluoro-6-isopropoxybenzaldehyde serves as a key starting material for introducing a difluoro-isopropoxy-phenyl moiety into larger, more complex aromatic systems.

The aldehyde group can undergo a variety of transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and various condensation reactions, to extend the carbon framework. For example, it can be envisioned to react with other aromatic or heteroaromatic systems to create biaryl structures, which are common cores in many biologically active molecules and functional materials. The presence of the two fluorine atoms can also influence the regioselectivity of further aromatic substitution reactions, allowing for the controlled construction of polysubstituted aromatic rings.

A related compound, 2,3-difluoro-6-methoxybenzaldehyde (B67421), is used to synthesize 2,3-difluoro-6-methoxybenzoic acid, demonstrating a common transformation of the aldehyde group. google.com

Role in the Synthesis of Diverse Heterocyclic Frameworks

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials. The aldehyde functionality of this compound is a versatile handle for the construction of various heterocyclic rings.

For instance, it can participate in condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These intermediates can then undergo cyclization reactions to yield a variety of nitrogen-containing heterocycles such as quinolines, quinazolines, and pyridines. Similarly, reactions with active methylene (B1212753) compounds can lead to the formation of oxygen- and sulfur-containing heterocycles. The fluorine and isopropoxy substituents on the benzaldehyde (B42025) ring become integral parts of the resulting heterocyclic system, influencing its chemical and physical properties.

The synthesis of bicyclic heterocycles, including hydroisoquinolines and quinazolines, has been demonstrated using the related 2-fluoro-3-methoxybenzaldehyde. ossila.com

Strategic Intermediate in the Preparation of Specialized Organic Compounds

Beyond its direct use in building complex aromatic and heterocyclic systems, this compound serves as a strategic intermediate in multi-step synthetic sequences. The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functional group transformations.

This versatility allows for the incorporation of the 2,3-difluoro-6-isopropoxyphenyl group into a target molecule at various stages of a synthesis. The isopropoxy group, being bulkier than a methoxy (B1213986) group, can also exert a more pronounced steric influence on reactions, which can be strategically exploited to control stereochemistry or regioselectivity in complex syntheses.

The analogous 2,3-difluoro-6-methoxybenzaldehyde has been utilized as a raw material in the synthesis of more complex structures, highlighting the role of such compounds as key intermediates. google.com

Precursor Applications in Material Science Research

Fluorinated organic materials are increasingly important in the development of advanced technologies, including organic light-emitting diodes (OLEDs), liquid crystals, and polymers with specialized properties. The incorporation of fluorine can enhance thermal stability, modify electronic properties, and influence the self-assembly behavior of materials.

This compound can be used as a precursor to synthesize monomers for polymerization reactions. For example, its aldehyde group can be converted into a polymerizable functional group, such as an acrylate (B77674) or a styrene (B11656) derivative. The resulting polymers would contain the fluorinated isopropoxy-substituted aromatic ring as a repeating unit, potentially leading to materials with desirable optical, electronic, or surface properties. The synthesis of isobutyl phenylcyanoacrylates from various difluoro-benzaldehydes for copolymerization with styrene has been reported, indicating a potential application route for the isopropoxy analog. sigmaaldrich.com

Below is a table summarizing the types of reactions and potential products from this compound:

Reagent/Reaction TypePotential Product Class
Oxidation (e.g., with H₂O₂)Benzoic Acids
Reduction (e.g., with NaBH₄)Benzyl Alcohols
Wittig ReactionSubstituted Alkenes
Knoevenagel Condensationα,β-Unsaturated Carbonyls
Reductive AminationSubstituted Amines
Reaction with HydrazinesHydrazones/Heterocycles

Derivatives, Analogues, and Structural Modifications of 2,3 Difluoro 6 Isopropoxybenzaldehyde

Synthesis and Characterization of Closely Related Structural Analogues

The synthesis of 2,3-difluoro-6-isopropoxybenzaldehyde is not extensively documented in publicly available literature. However, the synthetic route for its close structural analogue, 2,3-difluoro-6-methoxybenzaldehyde (B67421), provides a well-established template for its preparation. The synthesis of 2,3-difluoro-6-methoxybenzaldehyde is typically achieved through the ortho-lithiation of 3,4-difluoroanisole (B48514), followed by formylation. chemicalbook.com

A common procedure involves dissolving 3,4-difluoroanisole in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) and cooling the solution to a low temperature, typically -75°C, under an inert atmosphere. A strong lithium base, such as lithium diisopropylamide (LDA), is then added dropwise to deprotonate the aromatic ring at the position ortho to the methoxy (B1213986) group. This directed ortho-metalation is a powerful tool for regioselective functionalization. Following the deprotonation, a formylating agent, such as N,N-dimethylformamide (DMF), is introduced to the reaction mixture. The reaction is then quenched with an acid, and the product is extracted and purified, often yielding the desired 2,3-difluoro-6-methoxybenzaldehyde in high purity. chemicalbook.com

By analogy, the synthesis of this compound would likely commence with the corresponding starting material, 1,2-difluoro-4-isopropoxybenzene. This precursor would undergo a similar ortho-lithiation and subsequent formylation process. The characterization of these analogues involves standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm the chemical structure and purity.

Compound NameStarting MaterialReagentsKey Reaction Type
2,3-Difluoro-6-methoxybenzaldehyde3,4-Difluoroanisole1. Lithium diisopropylamide (LDA) 2. N,N-Dimethylformamide (DMF)Directed ortho-metalation
This compound (Proposed)1,2-Difluoro-4-isopropoxybenzene1. Lithium diisopropylamide (LDA) 2. N,N-Dimethylformamide (DMF)Directed ortho-metalation

Systematic Variation of Aromatic Substituents and Their Impact on Reactivity

Systematic variation of these substituents would have a predictable impact on the compound's chemical behavior. For instance, replacing the fluorine atoms with less electronegative halogens, such as chlorine, would lessen the deactivating inductive effect. Conversely, introducing additional electron-withdrawing groups, like a nitro group, would further decrease the ring's nucleophilicity.

The aldehyde functional group itself is a meta-director in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. However, the powerful ortho, para-directing influence of the alkoxy group often dominates, directing incoming electrophiles to the positions ortho and para to it. In the case of this compound, the positions for electrophilic attack are sterically hindered and electronically influenced by the existing substituents.

Investigation of Fluorine Atom Position and Number Modifications

The number and position of fluorine atoms on the benzaldehyde (B42025) ring are critical determinants of its chemical and physical properties. Modifying these aspects can lead to a diverse array of analogues with tailored characteristics.

For example, shifting the fluorine atoms to different positions on the aromatic ring would alter the molecule's dipole moment and electronic distribution. The synthesis of various difluorobenzaldehyde isomers, such as 2,4-difluorobenzaldehyde (B74705) or 3,5-difluorobenzaldehyde, is well-documented and often involves halogen exchange reactions on the corresponding dichlorobenzaldehydes. google.com

Increasing the number of fluorine substituents would generally enhance the compound's lipophilicity and oxidative stability. A trifluoro- or tetrafluorobenzaldehyde analogue would be expected to be more resistant to metabolic degradation and exhibit altered reactivity due to the increased inductive electron withdrawal. The synthesis of such polyfluorinated aromatic aldehydes can be achieved through various fluorination techniques, including direct fluorination or by building the ring from fluorinated precursors.

Diversification of the Alkoxy Side Chain

The isopropoxy group in this compound can be readily diversified to generate a library of analogues with varying steric bulk and electronic properties. The synthesis of such analogues would likely follow the same ortho-lithiation and formylation route, starting from the appropriately substituted 1,2-difluoro-alkoxybenzene.

Varying the alkyl group of the ether linkage from isopropyl to other groups such as methyl, ethyl, or more complex branched or cyclic structures can influence the compound's solubility, crystallinity, and interaction with biological targets. For instance, a longer alkyl chain would increase lipophilicity, while a more sterically demanding group could influence the conformation of the molecule and its ability to participate in certain reactions. The synthesis of the methoxy analogue, 2,3-difluoro-6-methoxybenzaldehyde, is a prime example of this diversification. chemicalbook.com

Alkoxy GroupStarting Material (Proposed)Potential Impact on Properties
Methoxy1,2-Difluoro-4-methoxybenzeneBaseline for comparison
Ethoxy1,2-Difluoro-4-ethoxybenzeneIncreased lipophilicity compared to methoxy
n-Propoxy1,2-Difluoro-4-n-propoxybenzeneFurther increased lipophilicity
Cyclopentyloxy1,2-Difluoro-4-cyclopentyloxybenzeneIncreased steric bulk and rigidity

This systematic approach to modifying the alkoxy side chain allows for the fine-tuning of the molecule's properties for specific applications in materials science and as a synthetic intermediate.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2,3-Difluoro-6-isopropoxybenzaldehyde, a combination of ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments within the molecule.

In a typical ¹H NMR spectrum, the aldehydic proton would appear as a singlet at a characteristic downfield shift, generally in the range of 9.5-10.5 ppm. The isopropoxy group would exhibit a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃). The aromatic protons would present as complex multiplets due to spin-spin coupling with each other and with the adjacent fluorine atoms.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The carbonyl carbon of the aldehyde would be found significantly downfield. The carbons directly bonded to fluorine would show characteristic splitting (C-F coupling), a key indicator for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aldehyde (-CHO) 9.5 - 10.5 Singlet -
Isopropoxy (-CH) 4.5 - 5.0 Septet J = 6.0
Isopropoxy (-CH₃) 1.2 - 1.5 Doublet J = 6.0

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted C-F Coupling
Aldehyde (-CHO) 185 - 195 -
C-F 140 - 160 Large ¹JCF
C-O 150 - 165 -
Aromatic C-H 110 - 130 Possible ²JCF, ³JCF
Isopropoxy (-CH) 70 - 80 -

Note: The data presented in the tables are predicted values based on standard chemical shift ranges and coupling constants for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀F₂O₂), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its molecular weight of approximately 200.06 g/mol .

Electron ionization (EI) would likely induce characteristic fragmentation. Key fragmentation pathways could include the loss of the isopropoxy group, the aldehyde group, or a propyl radical from the isopropoxy moiety. The presence of two fluorine atoms would also influence the fragmentation, potentially leading to the formation of fluorinated aromatic cations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Fragment Lost
200 [C₁₀H₁₀F₂O₂]⁺ Molecular Ion
159 [C₇H₃F₂O]⁺ -C₃H₇ (Propyl)
141 [C₇H₄F₂O]⁺ -CHO (Formyl)

Note: The fragmentation data is predictive and would require experimental verification.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Progress Monitoring

Both HPLC and GC-MS are essential chromatographic techniques for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

For a compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any starting materials, byproducts, or degradation products. The retention time and peak purity can be established for the pure compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Given the volatility of the benzaldehyde (B42025) derivative, GC-MS would be an excellent method for both purity assessment and identification. The sample would be vaporized and passed through a capillary column (e.g., a nonpolar or low-polar column like one with a 5% diphenyl - 95% dimethylpolysiloxane stationary phase) where separation occurs based on boiling point and interaction with the stationary phase. The eluted compounds are then ionized and detected by the mass spectrometer, providing a mass spectrum for each separated peak, thus confirming its identity. This is particularly useful for monitoring a synthesis reaction, allowing for the quantification of reactants and products over time.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as one or two bands in the 2700-2900 cm⁻¹ region. Other significant peaks would include those for the aromatic C=C stretching, the C-O-C stretching of the ether linkage, and the C-F stretching vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 4: Predicted Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aldehyde C-H Stretch 2700 - 2900
Aldehyde C=O Stretch 1690 - 1715
Aromatic C=C Stretch 1450 - 1600
C-O-C (Ether) Stretch 1200 - 1300

Note: These are predicted ranges and the exact positions of the absorption bands would need to be determined experimentally.

Theoretical and Computational Studies on 2,3 Difluoro 6 Isopropoxybenzaldehyde and Its Transformations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

No studies detailing the use of methods like Density Functional Theory (DFT) or ab initio calculations to investigate the electronic structure, molecular orbital energies, or reactivity descriptors of 2,3-Difluoro-6-isopropoxybenzaldehyde have been found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research on molecular dynamics simulations performed to analyze the conformational landscape or the non-covalent interactions of this compound with other molecules or in different solvent environments.

Reaction Pathway Prediction and Transition State Analysis

Information regarding the computational prediction of reaction pathways or the analysis of transition state structures and energies for chemical transformations involving this compound is not present in the current body of scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Characteristics

No QSPR models have been specifically developed or reported for predicting the physicochemical properties of this compound based on its molecular structure.

Emerging Research Directions and Future Prospects for 2,3 Difluoro 6 Isopropoxybenzaldehyde

Role in Advanced Catalysis Development, Including Organocatalysis and Asymmetric Synthesis

Currently, there is a lack of specific published research detailing the role of 2,3-Difluoro-6-isopropoxybenzaldehyde in advanced catalysis development. Although some commercial suppliers list it under the category of organocatalysts, detailed studies on its application, efficacy, and mechanism in either organocatalysis or asymmetric synthesis are not available in peer-reviewed literature. The potential of its unique electronic and steric properties, conferred by the difluoro and isopropoxy substitutions on the benzaldehyde (B42025) core, remains an area for future investigation.

Exploration in Supramolecular Chemistry for Non-Covalent Interactions and Self-Assembly Processes

There is no available research that specifically explores the use of this compound in the field of supramolecular chemistry. Investigations into its capacity to engage in non-covalent interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, to form self-assembling structures have not been reported. The interplay between the fluorine atoms, the isopropoxy group, and the aldehyde functionality could theoretically lead to interesting supramolecular architectures, but this remains a hypothetical prospect pending future research.

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of this compound into flow chemistry processes or automated synthetic platforms has not been documented in the current scientific literature. While its synthesis or use as a reactant could potentially be adapted for continuous manufacturing, no studies demonstrating such applications have been published. The development of flow chemistry protocols involving this compound would depend on future research initiatives.

Potential Applications in Optoelectronic or Advanced Polymer Precursors

Specific research into the applications of this compound as a precursor for optoelectronic materials or advanced polymers is not present in the available scientific and technical publications. The influence of the fluorine and isopropoxy substituents on the electronic properties of potential derivative molecules or the characteristics of polymers incorporating this aldehyde has not been investigated. This area represents an unexplored avenue for materials science research.

Table 1: Compound Identification

PropertyValue
IUPAC Name This compound
CAS Number 949026-89-5
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Difluoro-6-isopropoxybenzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nucleophilic Aromatic Substitution : Start with 2,3-difluoro-6-hydroxybenzaldehyde. React with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor progress via TLC or HPLC. Adjust solvent polarity to improve isopropoxy group incorporation .
  • Oxidation of Alcohol Precursors : For alternative routes, oxidize 2,3-difluoro-6-isopropoxybenzyl alcohol using MnO₂ or Swern oxidation. Compare yields under inert vs. aerobic conditions to assess side-product formation .
  • Purity Optimization : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde. Confirm purity via GC-MS or ¹⁹F NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar aldehydes?

  • Methodology :

  • ¹H NMR : Identify the aldehyde proton as a singlet at δ ~10.1–10.3 ppm. The isopropoxy group shows a septet (CH, δ ~4.6–5.0 ppm) and doublets for methyl groups (δ ~1.3–1.5 ppm) .
  • ¹⁹F NMR : Two distinct fluorine signals (ortho and meta positions) between δ -110 to -125 ppm. Compare with PubChem data for analogous fluorinated benzaldehydes .
  • IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1700–1720 cm⁻¹. Fluorine substituents reduce electron density, slightly shifting absorption bands .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Thermal Stability : Conduct accelerated degradation studies (40–60°C) over 4–8 weeks. Monitor aldehyde oxidation to carboxylic acid via HPLC.
  • Light Sensitivity : Store in amber vials under nitrogen. Compare degradation rates under UV vs. dark conditions using LC-MS .

Advanced Research Questions

Q. How does the electronic environment of the aldehyde group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Fluorine substituents withdraw electron density, reducing aldehyde electrophilicity. Compare with non-fluorinated analogs .
  • Experimental Validation : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis. Optimize base (e.g., Na₂CO₃ vs. CsF) and solvent (toluene vs. DMF) to enhance coupling efficiency .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Receptor Modeling : Use in silico docking (AutoDock Vina) to assess interactions with bacterial vs. mammalian targets. Fluorine and isopropoxy groups may selectively bind lipid-rich bacterial membranes .
  • Dose-Response Analysis : Perform MIC assays (against E. coli, S. aureus) alongside cytotoxicity tests (HEK293 cells). Use Hill equation modeling to identify therapeutic windows .

Q. How do solvent polarity and temperature affect crystallization outcomes for X-ray diffraction studies?

  • Methodology :

  • Screening Conditions : Test solvents (ethanol, acetonitrile, DCM/hexane) at 4°C vs. RT. Slow evaporation yields larger crystals.
  • Crystallographic Refinement : Compare unit cell parameters with fluorobenzaldehyde derivatives in the Cambridge Structural Database. Fluorine’s van der Waals radius influences packing efficiency .

Key Considerations

  • Contradictory Data : Fluorine’s electron-withdrawing effects may variably impact reactivity in different solvents. Always cross-validate with computational and experimental datasets .
  • Advanced Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions influenced by fluorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.